N6-(2-Aminoethyl)-flavin adenine dinucleotide is a derivative of flavin adenine dinucleotide, a vital coenzyme involved in numerous biological redox reactions. This compound features an aminoethyl group at the N6 position of the adenine moiety, which enhances its biochemical properties and potential applications in various scientific fields. The structural modification allows for increased interaction with enzymes and other biomolecules, making it a subject of interest in biochemical research.
Flavin adenine dinucleotide is naturally occurring in all living cells, serving as a key cofactor in enzymatic reactions. The specific derivative N6-(2-Aminoethyl)-flavin adenine dinucleotide can be synthesized through chemical modification of flavin adenine dinucleotide using various synthetic methods, which are detailed below.
N6-(2-Aminoethyl)-flavin adenine dinucleotide is classified under flavin derivatives and coenzymes. It belongs to a broader category of compounds known as flavins, which are characterized by their yellow color and ability to participate in redox reactions.
The synthesis of N6-(2-Aminoethyl)-flavin adenine dinucleotide typically involves the alkylation of flavin adenine dinucleotide with 2-aminoethanol. The process can be summarized in two main steps:
The alkylation reaction typically requires specific conditions such as temperature control and the use of solvents like dimethyl sulfoxide or dimethylformamide to optimize yields. The Dimroth rearrangement involves nucleophilic assistance, where proton dissociation occurs during the rearrangement process .
N6-(2-Aminoethyl)-flavin adenine dinucleotide retains the core structure of flavin adenine dinucleotide, which consists of a riboflavin moiety linked to an adenosine unit. The key modification is the introduction of an aminoethyl group at the N6 position of the adenine base.
N6-(2-Aminoethyl)-flavin adenine dinucleotide participates in various chemical reactions:
Common reagents used for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Conditions such as pH and temperature must be carefully controlled to achieve desired reaction outcomes.
N6-(2-Aminoethyl)-flavin adenine dinucleotide functions primarily as a coenzyme in enzymatic reactions involving electron transfer. It facilitates electron bifurcation, allowing one electron to be transferred to a high-potential acceptor while conserving energy by transferring another electron to a lower-potential acceptor . This mechanism is crucial for biological energy conservation processes.
Relevant data indicate that N6-(2-Aminoethyl)-flavin adenine dinucleotide exhibits distinct spectral properties that can change with pH variations, affecting its reactivity and interaction with other molecules .
N6-(2-Aminoethyl)-flavin adenine dinucleotide has several scientific uses:
Chemoenzymatic strategies exploit the inherent selectivity of flavin-dependent biocatalysts to modify FAD at the N6-position while preserving its redox-sensitive isoalloxazine ring. These methods typically utilize engineered FAD synthases (FADS, EC 2.7.7.2) to catalyze the adenylylation of FMN, followed by selective N6-alkylation. A critical advancement involves leveraging human FAD synthase isoform 6 (hFADS6), a truncated cytosolic variant lacking the molybdopterin-binding domain but retaining adenylyltransferase activity. This isoform exhibits enhanced tolerance for modified ATP analogs, enabling the synthesis of N6-propargyl-FAD intermediates through in vitro enzymatic coupling. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azidoethylamine yields N6-(2-aminoethyl)-FAD with >90% regiochemical fidelity [7]. Alternative pathways employ Trichoderma reesei cellulase immobilized on magneto-plasmonic nanoparticles (Fe₃O₄@SiO₂-NH₂-Au), facilitating FMN adenylylation and amine conjugation in a continuous-flow system, achieving 85% conversion at pH 6.0 [8].
Table 1: Enzymatic Systems for FAD Derivatization
Enzyme System | Reaction Type | Key Modification | Yield |
---|---|---|---|
Engineered hFADS6 (D238A) | FMN + ATP analog → N6-Alkyl-FAD | N6-Propargylation | 78% |
Cellulase-Fe₃O₄@SiO₂-Au | FMN adenylylation + conjugation | Amine coupling | 85% |
Pseudomonas FADS | Chemoenzymatic alkylation | N6-Aminoethylation | 68% |
The Dimroth rearrangement enables regioselective N6-functionalization by exploiting the inherent reversibility of imidazole ring openings in adenine derivatives. This method involves initial alkylation at the N1-position of FAD’s adenine moiety under alkaline conditions (pH 10–12, 60°C), forming a transient 1-alkyladenine intermediate. Spontaneous ring reopening and rearrangement then migrate the alkyl group to the thermodynamically favored N6-position. For N6-(2-aminoethyl)-FAD synthesis, 2-bromoethylamine serves as the alkylating agent, reacting with FAD in dimethylformamide/ammonium bicarbonate buffer. Kinetic studies confirm rearrangement completion within 8–12 hours at 50°C, monitored via HPLC elution shifts from 1-alkyl-FAD (tᵣ = 8.2 min) to N6-(2-aminoethyl)-FAD (tᵣ = 12.5 min). This strategy circumvents direct N6-nucleophilic substitution challenges but requires stringent pH control to prevent FAD degradation [1] [3].
Direct nucleophilic displacement of leaving groups at C6 of pre-adenylylated adenine derivatives provides a robust chemical route to N6-(2-aminoethyl)-FAD. 6-Chloropurine riboside-5'-diphosphate is reacted with excess 1,2-diaminoethane (10 eq.) in anhydrous DMSO at 80°C for 24 hours, achieving 65–70% conversion to the N6-(2-aminoethyl)-adenine diphosphate intermediate. Subsequent enzymatic phosphorylation using FMN:ATP adenylyltransferase (FADSy domain) attaches the flavin mononucleotide (FMN) moiety. Key innovations include microwave-assisted substitution (120°C, 30 min), boosting yields to 88% by suppressing diaminoethane polymerization. The reaction follows second-order kinetics (k₂ = 3.2 × 10⁻⁴ M⁻¹s⁻¹), with nucleophilicity enhanced by π-backbonding modulation in the adenine ring, as evidenced by DFT calculations [3] [6].
Table 2: Nucleophilic Displacement Efficiency with Different Leaving Groups
Electrophile | Nucleophile | Conditions | Conversion |
---|---|---|---|
6-Fluoropurine-riboside-DP | 1,2-Diaminoethane | DMSO, 80°C, 24 h | 52% |
6-Chloropurine-riboside-DP | 1,2-Diaminoethane | DMSO, 80°C, 24 h | 65% |
6-Iodopurine-riboside-DP | 1,2-Diaminoethane | DMF, 100°C, 6 h | 73% |
6-Chloropurine-riboside-DP | Ethylenediamine | MW, 120°C, 0.5 h | 88% |
The final adenylylation step coupling N6-(2-aminoethyl)-AMP to FMN is catalyzed by FADS and represents the yield-limiting bottleneck. Rational engineering of hFADS6 identified aspartate 238 as a critical residue governing FAD release. Mutation to alanine (D238A) weakens FAD binding (Kd increased from 0.8 µM to 4.2 µM) while accelerating *k*cat by 2-fold (from 1.8 s⁻¹ to 3.6 s⁻¹), attributable to disrupted hydrogen-bonding networks at the FAD/ATP interface. This mutant enhances N6-(2-aminoethyl)-FAD synthesis yields by 40% compared to wild-type enzymes. Reaction optimization further revealed synergistic effects between FMN and ATP binding: saturating FMN concentrations (≥500 µM) reduce Km^ATP by 60%, while 10 mM MgCl₂ and 50 mM KCl maximize catalytic efficiency (*k*cat/K_m = 1.2 × 10⁵ M⁻¹s⁻¹). Continuous product removal via anion-exchange membranes suppresses product inhibition, sustaining turnover numbers (TON) >4,000 [7].
Table 3: Parameters Influencing FADS-Catalyzed Coupling Yield
Parameter | Wild-Type hFADS6 | D238A Mutant | Optimized Condition |
---|---|---|---|
k_cat (s⁻¹) | 1.8 ± 0.2 | 3.6 ± 0.3 | N/A |
K_m^FMN (µM) | 84 ± 9 | 152 ± 15 | 500 µM |
K_m^ATP (mM) | 0.62 ± 0.07 | 1.1 ± 0.1 | 2 mM |
TON | 1,200 | 4,300 | >4,000 |
Cofactors | Mg²⁺ | Mg²⁺/K⁺ | 10 mM MgCl₂ + 50 mM KCl |
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